molecular formula C23H15F2N3 B2567867 5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-80-2

5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2567867
CAS RN: 866339-80-2
M. Wt: 371.391
InChI Key: BAVCOLWVLPREQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the pyrazoloquinoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

Antimicrobial and Antitubercular Properties

Research has shown that derivatives related to 5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline exhibit significant antimicrobial and antitubercular activities. For instance, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have been synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds showing potent antitubercular agents (S. Kantevari et al., 2011).

Anticancer Applications

A derivative, N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine (LZC-2b), has been synthesized as an anticancer prodrug. It showed promising results in chemotherapy of oral cancer due to its pH responsive release performance, highlighting the therapeutic potential of quinoline derivatives in targeted cancer treatment (Xiaohan Tian et al., 2018).

Biochemical and Biophysical Applications

Quinoline derivatives are also explored for their biochemical and biophysical applications. For example, derivatives have been synthesized for potential use as ligands for the estrogen receptor, showcasing their versatility in molecular biology and pharmaceutical chemistry (K. Kasiotis et al., 2006).

Molecular Structure Studies

Comprehensive studies on the molecular structure and properties of related quinoline derivatives have been conducted, including computational and experimental analyses. These studies provide insights into the geometry, ground state energy, and thermodynamic features of these compounds, useful for further chemical and pharmaceutical applications (Jorge Trilleras et al., 2017).

properties

IUPAC Name

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c24-17-10-8-16(9-11-17)22-20-14-28(13-15-4-3-5-18(25)12-15)21-7-2-1-6-19(21)23(20)27-26-22/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVCOLWVLPREQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C3=CN2CC4=CC(=CC=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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